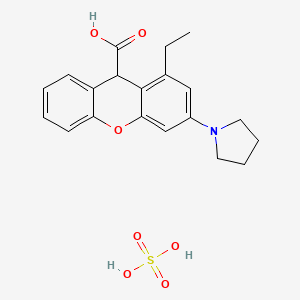
1-Ethyl-3-pyrrolidinylxanthene-9-carboxylate sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AHR 360 is a compound that interacts with the aryl hydrocarbon receptor, a versatile environmental sensor and transcription factor found throughout the body. The aryl hydrocarbon receptor responds to a wide range of small molecules originating from the environment, our diets, host microbiomes, and internal metabolic processes .
Preparation Methods
The preparation of AHR 360 involves synthetic routes that typically include the cationic oligomerization of isoprene using various catalyst systems based on Lewis acids. One effective catalyst system is titanium tetrachloride with tert-butyl chloride, which allows for the synthesis of fully soluble isoprene oligomers . The industrial production of AHR 360 is technologically complex, multistage, and energy-intensive, often requiring the removal of cyclopentadiene from the C5 fraction of pyrolysis to prevent gel formation .
Chemical Reactions Analysis
AHR 360 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dioxins, polychlorinated biphenyls, and polycyclic aromatic hydrocarbons . The major products formed from these reactions are typically related to the activation of the aryl hydrocarbon receptor, leading to the transactivation of cytochrome P450-encoding genes .
Scientific Research Applications
AHR 360 has numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of AHR 360 involves its binding to the aryl hydrocarbon receptor, which then translocates from the cytoplasm to the nucleus with a molecular chaperone complex . This binding leads to the activation of various cellular pathways, including those involved in immune regulation and cellular homeostasis . The aryl hydrocarbon receptor interacts with endogenous ligands such as tryptophan metabolites, influencing immune responses and cell differentiation .
Comparison with Similar Compounds
AHR 360 is unique compared to other aryl hydrocarbon receptor ligands due to its specific binding affinity and the pathways it activates. Similar compounds include 2,3,7,8-tetrachlorodibenzo-p-dioxin, indirubin, and vemurafenib . While these compounds also interact with the aryl hydrocarbon receptor, they exhibit different modes of binding and varying degrees of potency .
Properties
CAS No. |
102585-02-4 |
|---|---|
Molecular Formula |
C20H23NO7S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-ethyl-3-pyrrolidin-1-yl-9H-xanthene-9-carboxylic acid;sulfuric acid |
InChI |
InChI=1S/C20H21NO3.H2O4S/c1-2-13-11-14(21-9-5-6-10-21)12-17-18(13)19(20(22)23)15-7-3-4-8-16(15)24-17;1-5(2,3)4/h3-4,7-8,11-12,19H,2,5-6,9-10H2,1H3,(H,22,23);(H2,1,2,3,4) |
InChI Key |
WTCTZAMXGNYBFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(C3=CC=CC=C3OC2=CC(=C1)N4CCCC4)C(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















